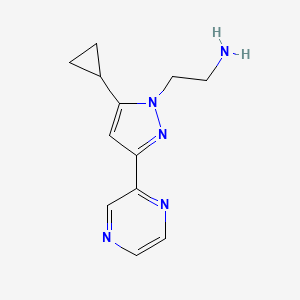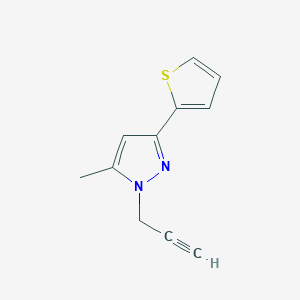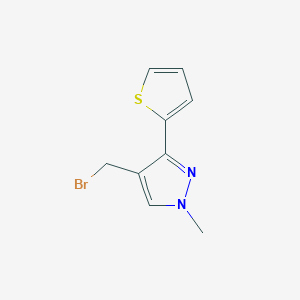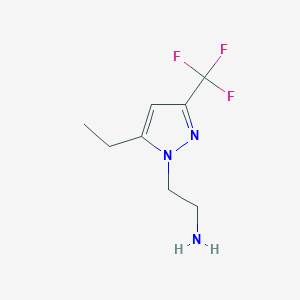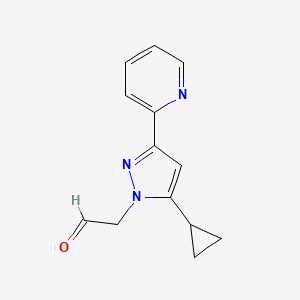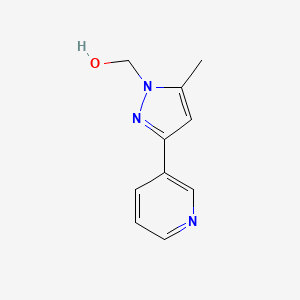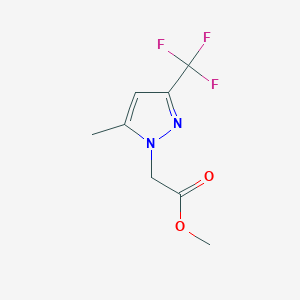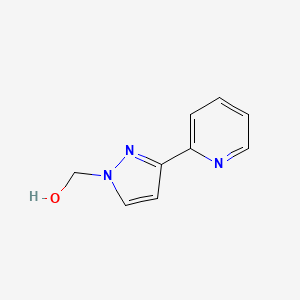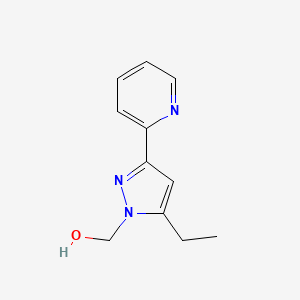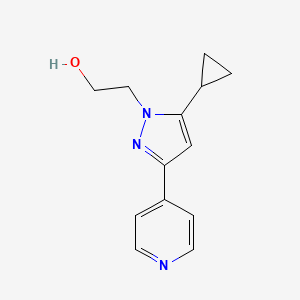
2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol
Overview
Description
2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol (hereafter referred to as 5CPP) is an organic compound with a wide range of applications in scientific research. This compound has been used in a variety of experiments, including those related to medicine, biochemistry, and pharmacology. 5CPP has been studied extensively in recent years due to its unique properties and potential applications.
Scientific Research Applications
Anticancer Activity
Pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, including structures akin to the query compound, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, such as HeLa, NCI-H460, PC-3, and NIH-3T3. These compounds exhibited moderate to good cytotoxicity, suggesting their potential as anticancer agents (Raquib Alam et al., 2018).
Antiviral Activity
Research on pyrazole derivatives has also explored their antiviral properties. For instance, certain pyrazolyl ethanone and triazine derivatives have been synthesized and assessed for cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, demonstrating the potential of these compounds in antiviral therapies (F. Attaby et al., 2006).
Photoinduced Tautomerization
Studies on 2-(1H-pyrazol-5-yl)pyridines have shown that these compounds can undergo photoinduced tautomerization, which includes intramolecular and intermolecular proton transfer. Such properties are significant for developing photoresponsive materials (V. Vetokhina et al., 2012).
Polymerization Catalysts
Pyrazolylpyridinamine and pyrazolylpyrroleamine nickel(II) complexes have been investigated as catalysts for oligomerization and polymerization of ethylene. The catalytic activity and the types of polyethylene produced are dependent on the solvent and co-catalyst used, illustrating the versatility of these complexes in polymer chemistry (C. Obuah et al., 2014).
Antioxidant and Antimicrobial Activity
Novel pyrazolyl pyridines have been synthesized and shown to possess antioxidant properties and exhibit antimicrobial activity against a variety of pathogens. These findings highlight the potential of these compounds in the development of new antimicrobial and antioxidant agents (H. Bonacorso et al., 2015).
properties
IUPAC Name |
2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-8-7-16-13(11-1-2-11)9-12(15-16)10-3-5-14-6-4-10/h3-6,9,11,17H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUBJILOMCUMDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCO)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




